Gold sodium thiomalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gold Sodium Thiomalate is the sodium salt of gold thiomalic acid, an organogold compound with antirheumatic and potential antineoplastic activities. This compound (GST) appears to inhibit the activity of atypical protein kinase C iota (PKCiota) by forming a cysteinyl-aurothiomalate adduct with the cysteine residue Cys-69 within the PB1 binding domain of PKCiota. This prevents the binding of Par6 (Partitioning defective protein 6) to PKCiota, thereby inhibiting PKCiota-mediated oncogenic signaling, which may result in the inhibition of tumor cell proliferation, the promotion of tumor cell differentiation, and the induction of tumor cell apoptosis. Atypical PKCiota, a serine/threonine kinase overexpressed in numerous cancer cell types, plays an important role in cancer proliferation, invasion, and survival; Par6 is a scaffold protein that facilitates atypical PKC-mediated phosphorylation of cytoplasmic proteins involved in epithelial and neuronal cell polarization.

A variable mixture of the mono- and disodium salts of gold thiomalic acid used mainly for its anti-inflammatory action in the treatment of rheumatoid arthritis. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.

科学的研究の応用

Rheumatoid Arthritis Treatment

Gold sodium thiomalate has been extensively studied for its efficacy in treating rheumatoid arthritis. A notable study indicated that individualized dosing regimens improved treatment outcomes compared to standard protocols. Patients receiving tailored therapy experienced fewer adverse effects and better disease management .

Pemphigus Management

Recent research has explored the use of this compound in treating pemphigus, an autoimmune blistering disorder. In a clinical evaluation involving 18 patients, the compound demonstrated effectiveness as an alternative therapy, particularly for those who had not previously received corticosteroids .

Potential Use in Cancer Treatment

There have been investigations into the application of this compound in oncology, particularly for squamous non-small cell lung cancer. While still experimental, these studies suggest a potential role for gold compounds in cancer therapy .

Case Study: Rheumatoid Arthritis with Hepatitis B

A 53-year-old woman with rheumatoid arthritis and chronic hepatitis B was treated with this compound over 21 months. The treatment led to remission of her arthritis symptoms without significant liver enzyme elevation or hepatitis reactivation, highlighting the compound's safety profile in patients with concurrent liver conditions .

Case Study: Efficacy Comparison

A double-blind study compared the efficacy of this compound with sulfasalazine and placebo in patients with active rheumatoid arthritis. Results indicated that both this compound and sulfasalazine were effective; however, sulfasalazine was better tolerated overall due to fewer adverse reactions .

Side Effects and Considerations

While this compound is generally well-tolerated, it can cause several side effects:

- Common Side Effects: Dyspepsia, nausea, rash, and local irritation at the injection site.

- Serious Adverse Effects: Although rare, serious complications such as hepatotoxicity and aplastic anemia have been reported .

Patients undergoing treatment should be monitored for these potential side effects, especially those with pre-existing conditions.

特性

CAS番号 |

39377-38-3 |

|---|---|

分子式 |

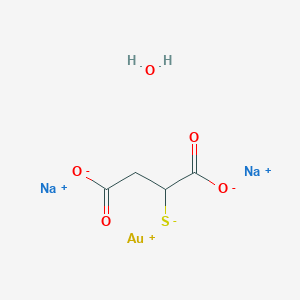

C4H5AuNa2O5S |

分子量 |

408.09 g/mol |

IUPAC名 |

disodium;gold(1+);2-sulfidobutanedioate;hydrate |

InChI |

InChI=1S/C4H6O4S.Au.2Na.H2O/c5-3(6)1-2(9)4(7)8;;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;;1H2/q;3*+1;/p-3 |

InChIキー |

YLQOAPBVYJCTPW-UHFFFAOYSA-K |

SMILES |

C(C(C(=O)[O-])[S-])C(=O)[O-].O.[Na+].[Na+].[Au+] |

正規SMILES |

C(C(C(=O)[O-])[S-])C(=O)[O-].O.[Na+].[Na+].[Au+] |

Color/Form |

White to yellowish-white powder; mixture of mono- and disodium salts |

Key on ui other cas no. |

12244-57-4 |

関連するCAS |

12244-57-4 (Parent) |

賞味期限 |

Following the date of manufacture, ... gold sodium thiomalate injection /has an expiration date/ of 5 years. |

溶解性 |

Very soluble in water; practically insoluble in alcohol, ethe |

同義語 |

Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。